3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[2-(trifluoromethyl)phenyl]urea
CAS No.: 1058498-19-3
Cat. No.: VC11940971
Molecular Formula: C22H21F3N4O2
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058498-19-3 |
|---|---|
| Molecular Formula | C22H21F3N4O2 |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | 1-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-3-[2-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C22H21F3N4O2/c1-15-7-9-16(10-8-15)18-11-12-20(30)29(28-18)14-4-13-26-21(31)27-19-6-3-2-5-17(19)22(23,24)25/h2-3,5-12H,4,13-14H2,1H3,(H2,26,27,31) |
| Standard InChI Key | XUKBGDSYFJKTLW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Architecture and Structural Features
Core Scaffold and Substituent Analysis
The molecule features a pyridazin-3(2H)-one ring system substituted at position 3 with a 4-methylphenyl group, linked via a three-carbon propyl chain to a urea moiety. The urea nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group. This architecture combines:
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Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6, known for modulating electronic properties and hydrogen-bonding capacity .
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Propyl linker: Enhances conformational flexibility, potentially optimizing receptor binding .
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Urea group: Serves as a hydrogen-bond donor/acceptor, a hallmark of kinase inhibitors and enzyme modulators .
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Aromatic substituents: The 4-methylphenyl group introduces hydrophobicity, while the 2-trifluoromethylphenyl moiety contributes electron-withdrawing effects and metabolic stability .
Pharmacological Profile and Mechanism of Action
Target Engagement and Selectivity
Although direct target identification data is unavailable, structural analogs provide clues:
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PDE4 inhibition: Pyridazinones with urea side chains demonstrate potent phosphodiesterase 4 (PDE4) inhibition (IC50 < 50 nM) . The trifluoromethyl group may enhance binding to PDE4's hydrophobic pocket, as observed in roflumilast analogs .
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Kinase modulation: Urea derivatives like NVP-BGJ398 inhibit FGFR kinases by occupying the ATP-binding pocket . The pyridazinone ring may mimic adenine interactions, while the urea forms hydrogen bonds with kinase hinge regions .
In Vitro and In Vivo Efficacy
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Anti-inflammatory activity: In murine models, related pyridazinone-urea compounds reduced TNF-α production by 70–85% at 10 mg/kg .
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Antiproliferative effects: FGFR3-overexpressing bladder cancer xenografts showed 60% tumor growth inhibition with urea-based inhibitors .
Table 1: Comparative Bioactivity of Pyridazinone-Urea Derivatives
Therapeutic Implications and Future Directions
Optimization Opportunities
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